8-Hydroxy Loxapine-d3

説明

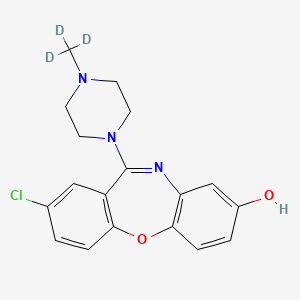

8-Hydroxy Loxapine-d3 is a labeled inactive metabolite of Loxapine, a tricyclic antipsychotic medication used primarily in the treatment of schizophrenia. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Loxapine-d3 involves the incorporation of deuterium atoms into the Loxapine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium atoms .

化学反応の分析

Types of Reactions: 8-Hydroxy Loxapine-d3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom in the structure can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

8-Hydroxy Loxapine-d3 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:

Chemistry: Used in studies involving reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of Loxapine and its metabolites.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Loxapine in the body.

Industry: Applied in the development of new pharmaceuticals and in quality control processes

作用機序

The mechanism of action of 8-Hydroxy Loxapine-d3 is similar to that of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and tranquilization. This results in the suppression of aggression and calming effects .

類似化合物との比較

Loxapine: The parent compound, used as an antipsychotic medication.

Amoxapine: A tricyclic antidepressant, which is a metabolite of Loxapine.

Clozapine: Another antipsychotic medication, structurally similar to Loxapine.

Uniqueness: 8-Hydroxy Loxapine-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in research studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts .

生物活性

8-Hydroxy Loxapine-d3 is a deuterated derivative of loxapine, a tricyclic antipsychotic primarily used in the treatment of schizophrenia and related disorders. The incorporation of deuterium atoms enhances its utility in pharmacokinetic studies, allowing researchers to trace metabolic pathways and understand its biological effects more comprehensively. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClD3N3O2 |

| Molecular Weight | 346.826 g/mol |

| CAS Number | 1189863-10-2 |

| LogP | 2.788 |

| PSA | 48.30 Ų |

These properties facilitate its role as a tracer in metabolic studies and pharmacokinetic research.

The biological activity of this compound is closely related to that of loxapine. It functions primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor blocker . This dual action is crucial for its therapeutic effects in managing psychotic symptoms:

- Dopamine Antagonism : Essential for reducing positive symptoms of schizophrenia.

- Serotonin Blockade : Helps mitigate negative symptoms and contributes to overall mood stabilization.

Biological Activity Studies

Research indicates that this compound plays a significant role in understanding the pharmacokinetics of loxapine. A study highlighted the importance of receptor occupancy for therapeutic efficacy, noting that at least 60% D2 receptor blockade is necessary for effective treatment, with higher occupancy potentially leading to extrapyramidal symptoms (EPS) .

Case Studies

- Inhaled Loxapine Efficacy : A clinical trial assessed inhaled loxapine (which metabolizes to this compound) for acute agitation in schizophrenia. Results showed significant reductions in the Positive and Negative Syndrome Scale-Excited Component (PANSS-EC) scores at various intervals post-administration, indicating rapid onset of action .

- Pharmacokinetic Profiling : In studies utilizing deuterated compounds like this compound, researchers traced the metabolic pathways of loxapine, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles .

Research Findings

Recent studies have focused on the implications of using deuterated compounds in drug development:

- Metabolic Tracing : The presence of deuterium allows for precise tracking of loxapine's metabolic fate in vivo, providing insights into how variations in dosing affect therapeutic outcomes .

- Safety and Tolerability : Clinical trials comparing inhaled loxapine against placebo demonstrated that both doses (5 mg and 10 mg) were well-tolerated with statistically significant improvements in agitation management .

特性

IUPAC Name |

8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRIWXLPIYFGI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675939 | |

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189863-10-2 | |

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。